4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine
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Description
4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications
Redox-Activated Amines in Synthesis
The research conducted by Ociepa, Turkowska, and Gryko (2018) introduced a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives. This method facilitates the synthesis of functionalized alkynes and (E)-alkenes, demonstrating high chemoselectivity and mild conditions, which could be applicable to compounds similar to the chemical , highlighting its synthetic versatility (Ociepa et al., 2018).
Novel Heterocyclic Compounds
A study by Apostol et al. (2019) focused on synthesizing new organic compounds incorporating the 4-(phenylsulfonyl)phenyl moiety, leading to the formation of oxazoles with potential therapeutic applications. These compounds underwent extensive characterization and cytotoxicity evaluation, suggesting their potential in drug development (Apostol et al., 2019).
Nucleophilic Substitution and Annelation Reactions
Ranjbar‐Karimi and Mousavi (2010) explored the regiochemistry of nucleophilic substitution involving 4-phenylsulfonyl tetrafluoropyridine, which bears similarity in functional groups. Their findings contribute to the synthetic strategies for constructing complex molecules, such as difluorinated tetrahydropyrido and thiazine scaffolds, indicating the compound's potential as a precursor in diverse synthetic routes (Ranjbar‐Karimi & Mousavi, 2010).
Synthesis and Antimicrobial Evaluation
Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety, evaluating their antimicrobial efficacy. Some derivatives exhibited superior activity compared to the reference drug, indicating the importance of sulfonamide groups in enhancing biological activity (Alsaedi et al., 2019).
Surface Activity and Antimicrobial Properties
El-Sayed (2006) investigated 1,2,4-triazole derivatives for their antimicrobial activity and potential as surface-active agents. The research underscores the versatility of sulfonyl-containing compounds in creating biologically active molecules with added functional properties (El-Sayed, 2006).
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-16-9-11-18(12-10-16)20-25-22(29(26,27)19-7-3-2-4-8-19)21(28-20)24-15-17-6-5-13-23-14-17/h2-14,24H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSAZLBQGOEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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